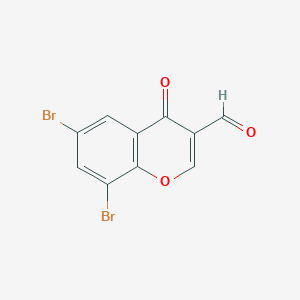

6,8-Dibromo-3-formylchromone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6,8-dibromo-4-oxochromene-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4Br2O3/c11-6-1-7-9(14)5(3-13)4-15-10(7)8(12)2-6/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTEURQCXJDIUCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C(=O)C(=CO2)C=O)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4Br2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201229693 | |

| Record name | 6,8-Dibromo-4-oxo-4H-1-benzopyran-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201229693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42059-76-7 | |

| Record name | 6,8-Dibromo-4-oxo-4H-1-benzopyran-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42059-76-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,8-Dibromo-4-oxo-4H-1-benzopyran-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201229693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,8-Dibromo-3-formylchromone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6,8-Dibromo-3-formylchromone CAS number and properties

An In-Depth Technical Guide to 6,8-Dibromo-3-formylchromone: Synthesis, Properties, and Applications

Introduction

The chromone scaffold is a well-established "privileged structure" in medicinal chemistry and drug discovery, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities. Within this important class of heterocycles, this compound stands out as a particularly valuable and versatile building block. Its structure is characterized by three key features: the chromone core, two bromine atoms at the 6 and 8 positions which enhance lipophilicity and can participate in halogen bonding, and a highly reactive formyl (aldehyde) group at the 3-position. This aldehyde function serves as a synthetic handle, allowing for extensive chemical modifications and the construction of diverse molecular libraries.

This technical guide serves as a comprehensive resource for researchers, chemists, and drug development professionals. It provides an in-depth analysis of the compound's properties, a detailed, field-proven protocol for its synthesis via the Vilsmeier-Haack reaction, insights into its chemical reactivity, a summary of its applications in research, and essential safety and handling information.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's properties is fundamental to its effective use in research and synthesis. This compound is a solid at room temperature with a distinct set of identifiers and characteristics that are crucial for its characterization and application.

| Property | Value | Reference(s) |

| CAS Number | 42059-76-7 | [1][2] |

| Alternate CAS | 76743-82-3 | [3][4] |

| IUPAC Name | 6,8-Dibromo-4-oxo-4H-chromene-3-carbaldehyde | [5] |

| Synonyms | 6,8-Dibromo-4-oxo-4H-1-benzopyran-3-carboxaldehyde | [1][6] |

| Molecular Formula | C₁₀H₄Br₂O₃ | [1] |

| Molecular Weight | 331.94 g/mol | [1] |

| Melting Point | 174-176 °C | [2] |

| Appearance | Solid | |

| InChI Key | XTEURQCXJDIUCR-UHFFFAOYSA-N | [3] |

| SMILES | O=C(C1=COc2c(Br)cc(Br)cc2C1=O)[H] |

Synthesis via Vilsmeier-Haack Formylation

Expertise & Experience: The Rationale for the Vilsmeier-Haack Reaction

The synthesis of 3-formylchromones is most effectively achieved through the Vilsmeier-Haack reaction.[7][8] This method is the industry standard for the formylation of electron-rich aromatic and heteroaromatic compounds.[9][10] The reaction's power lies in the in-situ generation of a mild electrophile, the Vilsmeier reagent (a chloroiminium salt), from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[11][12] This electrophile is reactive enough to attack the activated aromatic ring of a 2-hydroxyacetophenone precursor but is not so harsh as to cause degradation. The initial cyclization to the chromone ring and the subsequent formylation occur in a one-pot process, making this an efficient and high-yielding route.[7][13]

Synthetic Workflow Diagram

Caption: Overall workflow for the synthesis of this compound.

Trustworthiness: A Self-Validating Experimental Protocol

This protocol is adapted from established procedures for the synthesis of substituted 3-formylchromones.[13] Each step includes checkpoints to ensure the reaction is proceeding as expected.

Materials and Reagents:

-

3',5'-Dibromo-2'-hydroxyacetophenone

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Ice bath

-

Crushed ice or ice-cold water

-

Ethanol (for recrystallization)

-

Round-bottom flask with magnetic stirrer

-

Dropping funnel

Step-by-Step Methodology:

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, cool anhydrous DMF (e.g., 10 mL) to 0-5 °C.

-

Substrate Addition: To the cooled DMF, add 3',5'-Dibromo-2'-hydroxyacetophenone (1 equivalent) portion-wise while stirring vigorously. Ensure the temperature remains low.

-

Vilsmeier Reagent Formation & Reaction: Slowly add phosphorus oxychloride (POCl₃, ~2.5 equivalents) dropwise via a dropping funnel to the stirred mixture.

-

Validation Checkpoint: The addition is exothermic. Maintain the temperature below 10 °C. A thick, often colored (pink to reddish) precipitate or slurry will form, indicating the formation of the Vilsmeier reagent and its reaction with the substrate.

-

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight (or for ~12 hours).

-

Validation Checkpoint: The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting acetophenone.

-

-

Work-up and Isolation: Carefully and slowly pour the reaction mixture onto a large volume of crushed ice or into vigorously stirred ice-cold water.

-

Validation Checkpoint: A solid precipitate of the crude product should form upon hydrolysis of the reaction intermediate.

-

-

Purification: Filter the solid product, wash it thoroughly with cold water, and dry it. Recrystallize the crude solid from ethanol to yield the pure this compound.

-

Validation Checkpoint: The final product should be a crystalline solid with a melting point of 174-176 °C.[2]

-

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from the reactivity of its aldehyde group and the chromone core itself.[14] The aldehyde is a potent electrophile, readily undergoing condensation reactions, while the C2 position of the pyrone ring is susceptible to nucleophilic attack, often leading to ring-opening and subsequent rearrangement to form new heterocyclic systems.[15]

Key Reaction Pathways

Caption: Major reaction pathways for this compound.

This reactivity makes it an ideal starting material for generating libraries of compounds for high-throughput screening. For instance, it can be used in Knoevenagel condensations with malonic acid derivatives or in multicomponent reactions to build complex molecular architectures like 9-azabicyclo[3.3.1]nonanes.[14][16]

Applications in Drug Discovery and Research

The unique combination of the chromone core and its specific substituents gives this compound a range of reported biological activities, making it a compound of significant interest for further investigation.[8]

| Biological Activity | Description | Reference(s) |

| Urease Inhibition | The compound is reported to exhibit inhibitory activity against the urease enzyme, which is a target for treating infections by Helicobacter pylori. | [17] |

| Anticancer | 3-Formylchromone derivatives have shown tumor cell-specific cytotoxicity, indicating potential as anticancer agents. | [17][18] |

| Anti-HIV | The parent compound has been evaluated for anti-HIV activity. | [17] |

| Alkaline Phosphatase Inhibition | It serves as a starting material for the synthesis of alkaline phosphatase inhibitors. | [17] |

The bromine atoms are crucial to its activity profile. They can form halogen bonds with biological targets, a type of non-covalent interaction that is increasingly recognized as important in drug design.[17] The formyl group acts as a key hydrogen bond acceptor and a reactive point for covalent modification of target proteins.

Safety and Handling

Due to its toxicity profile, this compound must be handled with appropriate precautions.

| Safety Information | Details | Reference(s) |

| GHS Pictogram | GHS06 (Skull and crossbones) | |

| Signal Word | Danger | [5] |

| Hazard Class | Acute Toxicity 3 (Oral) | |

| Hazard Statement | H301: Toxic if swallowed | |

| Precautionary Statement | P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. |

Handling Protocol:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, a lab coat, and safety glasses with side shields or goggles.

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials.

-

Disposal: Dispose of waste material in accordance with local, regional, and national regulations.

Conclusion

This compound is more than just a chemical intermediate; it is a powerful tool for discovery. Its straightforward and high-yielding synthesis, combined with the versatile reactivity of its formyl group and chromone core, makes it an invaluable platform for generating novel heterocyclic compounds. Its demonstrated biological activities underscore its potential in medicinal chemistry, particularly in the development of enzyme inhibitors and anticancer agents. By understanding its synthesis, reactivity, and handling requirements, researchers can safely and effectively unlock the full potential of this potent scaffold.

References

-

ACS Publications. (n.d.). Multicomponent Cascade Reaction of 3-Formylchromones: Highly Selective Synthesis of Functionalized 9-Azabicyclo[3.3.1]nonane Derivatives. Organic Letters. Retrieved from [Link]

-

Sciforum. (1997). Synthesis, Reaction and Theoretical Study of 3-Formylchromones. Retrieved from [Link]

-

Gasparova, R., & Lácová, M. (2005). Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products. Molecules, 10(8), 977–991. Retrieved from [Link]

-

INDOFINE Chemical Company, Inc. (n.d.). This compound. Retrieved from [Link]

-

Ali, T. E.-S., Ibrahim, M. A., & El-Gohary, N. M. (2013). 3-Formylchromones as diverse building blocks in heterocycles synthesis. European Journal of Chemistry, 4(3), 311-328. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1 Synthesis of various 3-formylchromone derivatives. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound. Retrieved from [Link]

-

MDPI. (2020). Synthesis, Crystal Structure, Hirshfeld Surface Analysis and Docking Studies of a Novel Flavone–Chalcone Hybrid Compound Demonstrating Anticancer Effects by Generating ROS through Glutathione Depletion. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

RSC Publishing. (n.d.). Bromination and Vilsmeier–Haack formylation of 6,7-dihydrobenzo[b]-thiophen-4(5H)-one. Journal of the Chemical Society C: Organic. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Asian Journal of Chemistry. (2005). Synthesis of Substituted 3-Formyl Chromones. Retrieved from [Link]

-

PubChem. (n.d.). 6-Bromo-3-formylchromone. Retrieved from [Link]

-

Ishikawa, Y., et al. (2014). 6,8-Dibromo-4-oxo-4H-chromene-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 4), o439. Retrieved from [Link]

-

PubChem. (n.d.). 8-Bromo-6-chloro-3-formylchromone. Retrieved from [Link]

-

Al-Ostoot, F. H., et al. (2023). Investigating the potential of 6-substituted 3-formyl chromone derivatives as anti-diabetic agents using in silico methods. Scientific Reports, 13(1), 18880. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). 4-OXO-4H-CHROMENE-3-CARBALDEHYDE. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. This compound, 99% , 0.97 , 42059-76-7 - CookeChem [cookechem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound | 76743-82-3 | INDOFINE Chemical Company [indofinechemical.com]

- 5. 42059-76-7 | this compound - AiFChem [aifchem.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. sciforum.net [sciforum.net]

- 8. This compound | 42059-76-7 | Benchchem [benchchem.com]

- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 10. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 11. ijpcbs.com [ijpcbs.com]

- 12. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 13. asianpubs.org [asianpubs.org]

- 14. Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 3-Formylchromones as diverse building blocks in heterocycles synthesis | European Journal of Chemistry [eurjchem.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. 6,8-Dibromo-4-oxo-4H-chromene-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Investigating the potential of 6-substituted 3-formyl chromone derivatives as anti-diabetic agents using in silico methods - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of 6,8-Dibromo-3-formylchromone

An In-depth Technical Guide to 6,8-Dibromo-3-formylchromone: Properties, Reactivity, and Applications

Introduction

This compound is a halogenated derivative of 3-formylchromone, a class of heterocyclic compounds that holds a significant position in synthetic and medicinal chemistry. The chromone scaffold is a common motif in natural products and pharmacologically active molecules. The addition of a formyl group at the 3-position introduces a versatile chemical handle, transforming the molecule into a powerful building block for constructing more complex chemical architectures.

The strategic placement of two bromine atoms on the benzene ring at positions 6 and 8 profoundly influences the molecule's electronic properties and reactivity. These electron-withdrawing groups enhance the electrophilicity of the chromone system, making it a prime substrate for a variety of chemical transformations. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, reactivity, and potential applications, grounding all claims in established scientific literature.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are crucial for its handling, storage, and application in synthetic protocols. These properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 42059-76-7 | [1][2][3] |

| Molecular Formula | C₁₀H₄Br₂O₃ | [1][4] |

| Molecular Weight | 331.94 g/mol | [2][3] |

| Appearance | Solid | [2] |

| Melting Point | 174-176 °C (lit.) | [1][2][3] |

| Solubility | Soluble in Chloroform | [5] |

| SMILES String | [H]C(=O)C1=COc2c(Br)cc(Br)cc2C1=O | [2] |

| InChI Key | XTEURQCXJDIUCR-UHFFFAOYSA-N | [2] |

Synthesis: The Vilsmeier-Haack Approach

The most prevalent and efficient method for the synthesis of 3-formylchromones, including the 6,8-dibromo derivative, is the Vilsmeier-Haack reaction.[6][7][8] This formylation reaction is a cornerstone of organic synthesis for introducing an aldehyde group to electron-rich aromatic and heterocyclic rings.

The causality behind this choice of reaction lies in its reliability and high yield. The process begins with the appropriate precursor, 2-hydroxy-3,5-dibromoacetophenone, which is reacted with a Vilsmeier reagent. The Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), acts as the formylating agent. The reaction proceeds through cyclization to form the chromone ring system with the desired formyl group at the C-3 position.[6][7]

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: General Vilsmeier-Haack Formylation

The following protocol is a generalized procedure based on established methods for synthesizing substituted 3-formylchromones.[6][7]

-

Reagent Preparation: In a flask cooled in an ice bath, slowly add phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) with constant stirring. Allow the mixture to stir for a designated period to ensure the complete formation of the Vilsmeier reagent.

-

Substrate Addition: Dissolve the starting material, 2-hydroxy-3,5-dibromoacetophenone, in a minimal amount of DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent.

-

Reaction: After addition, allow the reaction mixture to stir at room temperature overnight, or heat as necessary to drive the reaction to completion. Progress can be monitored using Thin-Layer Chromatography (TLC).

-

Work-up and Isolation: Carefully pour the reaction mixture into crushed ice or cold water to decompose the excess reagent and precipitate the product.

-

Purification: Collect the solid product by filtration, wash thoroughly with water, and dry. Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified this compound.

Chemical Reactivity and Mechanistic Insights

The unique arrangement of functional groups in this compound results in a molecule with multiple electrophilic sites, making it a highly versatile synthon.[9][10] The primary sites for nucleophilic attack are the C-2 position, the carbonyl carbon of the aldehyde (C-3 formyl group), and the C-4 carbonyl carbon. This multi-faceted reactivity allows it to act as a Michael acceptor, a heterodiene, or a dienophile, depending on the reaction conditions and the nature of the nucleophile.[9][10]

Caption: Key electrophilic sites on the 3-formylchromone scaffold.

Key Reaction Pathways

-

Condensation with Active Methylene Compounds: 3-formylchromones readily undergo condensation reactions with compounds containing active methylene or methyl groups, such as malonic acid derivatives or acetophenones.[9][11] These base-catalyzed reactions, often using pyridine, typically lead to the formation of α,β-unsaturated systems, which are themselves valuable intermediates for further synthesis.[9] For instance, reaction with acetophenone derivatives yields chalcone-like structures.[11][12]

-

Reactions with Nitrogen Nucleophiles: The reaction of 3-formylchromones with nitrogen nucleophiles like amines is particularly interesting and often solvent-dependent.[10][13][14]

-

With primary amines , the reaction can lead to Schiff bases or, under certain conditions (e.g., in alcoholic solvents), can proceed via a nucleophilic addition followed by the opening of the pyrone ring to form 4-chromanone derivatives.[10][14]

-

With secondary amines such as morpholine or piperidine, the reaction often results in enaminoketones as products of pyrone ring-opening.[10]

-

-

Multicomponent Reactions: The diverse reactivity of the 3-formylchromone scaffold makes it an ideal candidate for three-component domino reactions.[11][15] These reactions allow for the rapid construction of complex molecular frameworks from simple starting materials in a single pot, which is highly desirable in drug discovery for generating chemical libraries.

Spectroscopic Data and Characterization

The structural elucidation of this compound and its derivatives relies on a combination of standard spectroscopic techniques. The expected data provides a fingerprint for confirming the identity and purity of the compound.

| Technique | Functional Group | Expected Chemical Shift / Wavenumber |

| ¹H NMR | Aldehyde Proton (-CHO) | ~10.0 ppm (singlet) |

| C-2 Proton | ~8.6 ppm (singlet) | |

| Aromatic Protons | ~7.0 - 9.0 ppm | |

| ¹³C NMR | Aldehyde Carbonyl (C=O) | ~188 ppm |

| Ketone Carbonyl (C=O) | ~176 ppm | |

| Aromatic & Vinyl Carbons | ~118 - 155 ppm | |

| FTIR (cm⁻¹) | C=O Stretch (Ketone) | ~1630 - 1690 cm⁻¹[16] |

| C=O Stretch (Aldehyde) | ~1720 - 1730 cm⁻¹[17] | |

| C=C Stretch (Aromatic) | ~1450 - 1600 cm⁻¹[16] | |

| Mass Spec (m/z) | Molecular Ion [M]⁺ | ~332 (based on Br isotopes) |

Note: NMR shifts are approximate and can vary based on the solvent used. FTIR data is based on characteristic ranges for the parent compound and related structures.[16][18][19][20][21]

Applications in Research and Drug Development

The true value of this compound lies in its application as a versatile intermediate and its potential as a biologically active agent.

-

Synthetic Intermediate: It serves as a key precursor for synthesizing a wide array of fused heterocyclic systems and substituted chromones.[9][15] Its predictable reactivity allows chemists to design rational synthetic routes to novel compounds for screening in drug discovery programs. For example, it can be used to prepare (E)-N′-((6,8-dibromo-4-oxo-4H-chromen-3-yl)methylene)-1-naphthohydrazide.[2]

-

Medicinal Chemistry:

-

Urease Inhibition: this compound has been reported to exhibit inhibitory activity against the urease enzyme.[2] Urease inhibitors are of interest for treating infections caused by bacteria like Helicobacter pylori.

-

Anti-diabetic Potential: In silico studies on related 6-substituted 3-formylchromone derivatives have shown strong binding affinity for proteins relevant to diabetes, suggesting this class of compounds could be explored as potential anti-diabetic agents.[16]

-

Cytotoxic and Anti-inflammatory Activity: The broader family of 3-formylchromones has been investigated for tumor cell-specific cytotoxicity and anti-inflammatory effects, indicating a rich pharmacological potential for derivatives like the 6,8-dibromo analog.[16][22]

-

Safety and Handling

Based on available data, this compound is classified as acutely toxic if swallowed.[2] Appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, should be used when handling this compound.[2]

-

GHS Pictogram: GHS06 (Skull and crossbones)[2]

-

Signal Word: Danger[2]

-

Hazard Statement: H301 (Toxic if swallowed)[2]

-

Precautionary Statement: P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor)[2]

Conclusion

This compound is a highly functionalized and reactive molecule with significant potential in organic synthesis and medicinal chemistry. Its well-defined physicochemical properties, accessible synthesis via the Vilsmeier-Haack reaction, and versatile reactivity make it an invaluable tool for researchers. The demonstrated biological activities of this compound and its analogs underscore its promise as a scaffold for the development of novel therapeutic agents. This guide provides the foundational knowledge necessary for scientists to effectively and safely utilize this powerful chemical entity in their research endeavors.

References

-

Kostova, I., & Kondeva, K. (2011). Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products. Molecules, 16(11), 9364-9386. [Link]

-

Ibrahim, M. A., Abdel-Megid, M., Farouk, O., El-Gohary, N. M., Nabeel, A. I., Attai, M. M. A., & Badrana, A. (2021). Nucleophilic reactions with 3-formylchromones: A decade update. Journal of Heterocyclic Chemistry, 58(8), 1639-1667. [Link]

-

ChemBK. This compound, 99%. [Link]

-

Taylor & Francis Online. Nucleophilic reactions with 3-formylchromones: A decade update. [Link]

-

INDOFINE Chemical Company, Inc. This compound | 76743-82-3. [Link]

-

Royal Society of Chemistry. Solvent-dependent regio- and stereo-selective reactions of 3-formylchromones with 2-aminobenzothiazoles and transacetalization efficiency of the product 3-((benzo[d]thiazol-2-ylimino)butyl). [Link]

-

MDPI. Synthesis, Crystal Structure, Hirshfeld Surface Analysis and Docking Studies of a Novel Flavone–Chalcone Hybrid Compound Demonstrating Anticancer Effects by Generating ROS through Glutathione Depletion. [Link]

-

Asian Journal of Chemistry. Synthesis of Substituted 3-Formyl Chromones. [Link]

-

Sciforum. Synthesis, Reaction and Theoretical Study of 3-Formylchromones. [Link]

-

ResearchGate. Experimental and theoretical Infrared spectra of chromone-3-carboxylic acid. [Link]

-

Palacký University Olomouc. Table of Characteristic IR Absorptions. [Link]

-

PubMed Central. Investigating the potential of 6-substituted 3-formyl chromone derivatives as anti-diabetic agents using in silico methods. [Link]

-

ResearchGate. Structural studies and characterization of 3-formylchromone and products of its reactions with chosen primary aromatic amines. [Link]

-

SpectraBase. 3-Formylchromone. [Link]

-

PubChem. 8-Bromo-6-chloro-3-formylchromone. [Link]

-

PubChem. 3-Formylchromone. [Link]

-

PubMed. FTIR and FTR spectral studies of 2-amino-6-bromo-3-formylchromone. [Link]

-

ResearchGate. (PDF) Structural, Spectroscopic analysis (FT-IR, FT-Raman & UV-Visible), NBO and Molecular Docking investigation of 3-formyl-6-methylchromone. [Link]

-

ResearchGate. 1 H NMR spectrum of 3-formyl 6-methylchromone. [Link]

-

SpectraBase. 3-Formylchromone - Optional[13C NMR] - Chemical Shifts. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. This compound 99 42059-76-7 [sigmaaldrich.com]

- 3. This compound, 99% , 0.97 , 42059-76-7 - CookeChem [cookechem.com]

- 4. scbt.com [scbt.com]

- 5. This compound | 76743-82-3 | INDOFINE Chemical Company [indofinechemical.com]

- 6. asianpubs.org [asianpubs.org]

- 7. sciforum.net [sciforum.net]

- 8. This compound | 42059-76-7 | Benchchem [benchchem.com]

- 9. Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. d-nb.info [d-nb.info]

- 11. tandfonline.com [tandfonline.com]

- 12. mdpi.com [mdpi.com]

- 13. Solvent-dependent regio- and stereo-selective reactions of 3-formylchromones with 2-aminobenzothiazoles and transacetalization efficiency of the produ ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02763G [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. tandfonline.com [tandfonline.com]

- 16. Investigating the potential of 6-substituted 3-formyl chromone derivatives as anti-diabetic agents using in silico methods - PMC [pmc.ncbi.nlm.nih.gov]

- 17. uanlch.vscht.cz [uanlch.vscht.cz]

- 18. spectrabase.com [spectrabase.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. spectrabase.com [spectrabase.com]

- 22. 6-Bromo-3-formylchromone 99 52817-12-6 [sigmaaldrich.com]

6,8-Dibromo-3-formylchromone molecular structure and weight

An In-depth Technical Guide to 6,8-Dibromo-3-formylchromone: Molecular Structure, Properties, and Synthesis

Introduction

This compound is a halogenated heterocyclic compound belonging to the formylchromone class of molecules. Chromones, which feature a benzopyran-4-one core structure, are significant scaffolds in medicinal chemistry and organic synthesis. The introduction of a reactive formyl group at the 3-position and bromine atoms at the 6- and 8-positions endows this molecule with unique chemical reactivity and potential biological activity. This guide provides a detailed technical overview of its molecular structure, physicochemical properties, synthesis, and key applications for researchers in drug development and chemical sciences.

Molecular Structure and Elucidation

The molecular architecture of this compound is defined by a fused ring system with specific functional groups that dictate its chemical behavior.

-

Core Scaffold : The foundation of the molecule is a chromone ring, which is a bicyclic system consisting of a benzene ring fused to a pyran-4-one ring (4H-1-benzopyran-4-one). This core is a common motif in various natural products and pharmacologically active compounds.

-

Substituents :

-

Bromo Groups : Two bromine atoms are substituted on the benzene ring at positions C6 and C8. These heavy halogens significantly increase the molecular weight and modify the electronic properties of the aromatic ring through their inductive and resonance effects. They can also serve as potential sites for further cross-coupling reactions.

-

Formyl Group : A formyl (aldehyde, -CHO) group is attached to the C3 position of the pyranone ring. This electron-withdrawing group is a key reactive center, making the molecule a valuable intermediate for synthesizing more complex heterocyclic systems.[1] It readily participates in condensation reactions with various nucleophiles.[2]

-

The systematic IUPAC name for this compound is 6,8-Dibromo-4-oxo-4H-1-benzopyran-3-carboxaldehyde.[3][4]

Structural Representation

Caption: 2D structure of this compound.

Physicochemical Properties

The key physical and chemical identifiers for this compound are summarized below. This data is critical for experimental design, safety assessment, and analytical characterization.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₄Br₂O₃ | [3][4][5] |

| Molecular Weight | 331.94 g/mol | [3][4] |

| Monoisotopic Mass | 329.85272 g/mol | [5] |

| CAS Number | 42059-76-7 | [3][4][6] |

| Appearance | Solid, Yellow solid | [4][7] |

| Melting Point | 174-176 °C | [4][6][8] |

| Canonical SMILES | C1=C(C=C(C2=C1C(=O)C(=CO2)C=O)Br)Br | [5] |

| InChI Key | XTEURQCXJDIUCR-UHFFFAOYSA-N | [4][5] |

| Solubility | Soluble in Chloroform | [7] |

Synthesis and Reactivity

Synthetic Pathway: Vilsmeier-Haack Reaction

The most common and efficient method for synthesizing 3-formylchromones is the Vilsmeier-Haack reaction.[1][2] This one-pot procedure involves the formylation and cyclization of a substituted 2-hydroxyacetophenone.

The general workflow is as follows:

-

Vilsmeier Reagent Formation : Phosphorus oxychloride (POCl₃) is reacted with dimethylformamide (DMF) to form the electrophilic Vilsmeier reagent, chloroiminium salt.

-

Formylation and Cyclization : The appropriate starting material, 2-hydroxy-3,5-dibromoacetophenone, is added to the Vilsmeier reagent. The reaction proceeds through double formylation at the hydroxyl group and the adjacent aromatic carbon, followed by intramolecular cyclization and dehydration.

-

Hydrolysis : The reaction mixture is quenched with water or ice to hydrolyze the intermediate and precipitate the final this compound product.

This method is widely adopted due to its high yields and applicability to a broad range of substituted acetophenones.[2][9]

Caption: General workflow for the synthesis of 3-formylchromones.

Chemical Reactivity

The formyl group at the C3 position is the primary center of reactivity. It allows this compound to serve as a versatile building block for creating a diverse library of derivatives. For example, it can undergo Claisen-Schmidt condensation with ketones to form chalcone-like structures, a reaction that has been used to synthesize flavone-chalcone hybrids.[10]

Applications and Biological Significance

Derivatives of 3-formylchromone are explored for various pharmacological activities.

-

Enzyme Inhibition : this compound has been reported to exhibit inhibitory activity against the urease enzyme.

-

Synthetic Intermediate : Its primary application is as a precursor in organic synthesis. It is used in the preparation of more complex molecules, such as (E)-N′-((6,8-dibromo-4-oxo-4H-chromen-3-yl)methylene)-1-naphthohydrazide.

-

Cancer Research : While not directly studied for anticancer effects, related bromo-formylchromone structures have been used to synthesize hybrid compounds that demonstrate anticancer properties by generating reactive oxygen species (ROS) in cancer cells.[10]

Safety Information

This compound is classified as toxic if swallowed.

-

GHS Pictogram : GHS06 (Skull and crossbones)[4]

-

Signal Word : Danger[4]

-

Hazard Statement : H301 (Toxic if swallowed)[4]

-

Precautionary Statement : P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor)[4]

Appropriate personal protective equipment (PPE), including gloves, eye shields, and respiratory protection, should be used when handling this compound.[4]

Conclusion

This compound is a well-defined chemical entity with a precise molecular structure and weight. Its chromone core, substituted with bromine atoms and a reactive formyl group, makes it a valuable intermediate for synthetic chemists. The robust Vilsmeier-Haack reaction provides a reliable route for its synthesis, enabling further exploration of its potential in creating novel heterocyclic compounds for applications in medicinal chemistry and materials science.

References

-

INDOFINE Chemical Company, Inc. This compound | 76743-82-3. [Link]

-

ChemBK. This compound, 99%. [Link]

-

MDPI. Synthesis, Crystal Structure, Hirshfeld Surface Analysis and Docking Studies of a Novel Flavone–Chalcone Hybrid Compound Demonstrating Anticancer Effects by Generating ROS through Glutathione Depletion. [Link]

-

Asian Journal of Chemistry. Synthesis of Substituted 3-Formyl Chromones. [Link]

-

Sciforum. Synthesis, Reaction and Theoretical Study of 3-Formylchromones. [Link]

-

ResearchGate. Synthesis of substituted 3-formyl chromones. [Link]

-

PubChem. 3-Formylchromone. [Link]

Sources

- 1. This compound | 42059-76-7 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. scbt.com [scbt.com]

- 4. This compound 99 42059-76-7 [sigmaaldrich.com]

- 5. Page loading... [guidechem.com]

- 6. This compound, 99% , 0.97 , 42059-76-7 - CookeChem [cookechem.com]

- 7. This compound | 76743-82-3 | INDOFINE Chemical Company [indofinechemical.com]

- 8. chembk.com [chembk.com]

- 9. sciforum.net [sciforum.net]

- 10. mdpi.com [mdpi.com]

Spectroscopic Characterization of 6,8-Dibromo-3-formylchromone: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 6,8-Dibromo-3-formylchromone (CAS No: 42059-76-7).[1][2][3] As a key intermediate in the synthesis of diverse heterocyclic compounds with potential pharmacological activities, a thorough understanding of its structural and electronic characteristics is paramount. Due to the limited availability of published experimental spectra for this specific molecule, this guide synthesizes predictive data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from analogous structures. Detailed, field-proven protocols for acquiring high-quality spectroscopic data for this and similar small molecules are also presented, ensuring researchers can validate these predictions and confidently characterize their samples.

Molecular Structure and Overview

This compound is a derivative of chromone, featuring bromine atoms at positions 6 and 8 of the benzo-γ-pyrone ring system and a formyl (aldehyde) group at position 3. This substitution pattern significantly influences the molecule's electronic properties and, consequently, its spectroscopic signatures.

-

IUPAC Name: 6,8-Dibromo-4-oxo-4H-1-benzopyran-3-carboxaldehyde[2]

Caption: Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR data provide a unique fingerprint of the molecule's carbon-hydrogen framework.

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

The ¹H NMR spectrum is expected to show four distinct signals in the aromatic/olefinic region. The electron-withdrawing nature of the carbonyl group, the formyl group, and the bromine atoms leads to a general downfield shift for all protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.1 | Singlet (s) | 1H | H-CHO | Aldehyde protons are highly deshielded and typically appear > 9.5 ppm. |

| ~8.8 | Singlet (s) | 1H | H-2 | The proton at C-2 is adjacent to the electron-withdrawing C=O group and the formyl-substituted C-3, resulting in a significant downfield shift. |

| ~8.2 | Doublet (d) | 1H | H-5 or H-7 | Aromatic protons ortho to a bromine and para to a carbonyl are strongly deshielded. The multiplicity is a doublet due to meta-coupling (⁴J) with the other aromatic proton. |

| ~8.0 | Doublet (d) | 1H | H-7 or H-5 | Similar to the other aromatic proton, deshielded by adjacent bromine and the pyrone ring. Meta-coupling (⁴J ≈ 2.5 Hz) results in a doublet. |

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum is predicted to display 10 distinct signals, corresponding to each unique carbon atom in the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~188.0 | C-CHO | Aldehyde carbonyl carbons are characteristically found in this downfield region. |

| ~175.0 | C-4 | The ketone carbonyl carbon of the chromone ring is highly deshielded. |

| ~158.0 | C-8a | Quaternary carbon attached to the pyrone oxygen. |

| ~155.0 | C-2 | Olefinic carbon adjacent to the formyl group and pyrone oxygen. |

| ~140.0 | C-7 | Aromatic carbon bearing a proton, shifted downfield by the adjacent bromine. |

| ~128.0 | C-5 | Aromatic carbon bearing a proton. |

| ~125.0 | C-4a | Quaternary carbon at the fusion of the two rings. |

| ~122.0 | C-3 | Olefinic carbon bearing the formyl group. |

| ~118.0 | C-8 | Aromatic carbon attached to bromine. |

| ~116.0 | C-6 | Aromatic carbon attached to bromine. |

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra, proper sample preparation and instrument setup are crucial.

Caption: Workflow for NMR sample preparation and data acquisition.

Step-by-Step Methodology:

-

Sample Weighing: Accurately weigh 5-20 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR analysis, into a clean, dry vial.[3][5]

-

Solvent Selection & Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the compound is fully dissolved, using gentle vortexing if necessary.[1][3]

-

Filtration and Transfer: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[6]

-

Instrument Setup: Insert the sample into the NMR spectrometer. The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field.[3]

-

Shimming: Perform automated or manual shimming to optimize the homogeneity of the magnetic field, which is critical for achieving sharp, well-resolved peaks.[3]

-

Data Acquisition: Set appropriate acquisition parameters (e.g., pulse sequence, number of scans, spectral width) and acquire the Free Induction Decay (FID) data.[7]

-

Processing: Process the FID using Fourier transformation, followed by phase and baseline correction to generate the final spectrum. Reference the spectrum using the residual solvent peak (CDCl₃: δ ≈ 7.26 ppm for ¹H, δ ≈ 77.16 ppm for ¹³C).[1][7]

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands (KBr Pellet)

The IR spectrum of this compound is expected to be complex but dominated by strong absorptions from its carbonyl groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

| ~3100-3000 | Medium-Weak | Ar-H, C(2)-H | Stretching |

| ~2850, ~2750 | Weak | Aldehyde C-H | Stretching (Fermi Doublet) |

| ~1705 | Strong, Sharp | C=O (Aldehyde) | Stretching |

| ~1660 | Strong, Sharp | C=O (Ketone, C-4) | Stretching |

| ~1620, ~1580 | Medium | C=C | Aromatic & Pyrone Ring Stretching |

| ~1450 | Medium | C-O-C | Asymmetric Stretching |

| ~880 | Strong | C-H | Aromatic Out-of-Plane Bending |

| ~700-550 | Medium-Strong | C-Br | Stretching |

Rationale: The two carbonyl groups (ketone and aldehyde) are conjugated with the π-system, which lowers their stretching frequencies compared to non-conjugated analogs. The C-4 ketone stretch is expected at a lower wavenumber than the aldehyde C=O.[4] The presence of two adjacent C-H bonds on the aromatic ring is expected to give rise to a strong out-of-plane bending absorption.

Experimental Protocol for IR Data Acquisition (KBr Pellet Method)

The KBr pellet method is a standard technique for obtaining high-quality IR spectra of solid samples.[8]

-

Drying: Ensure both the sample and spectroscopic grade Potassium Bromide (KBr) are thoroughly dry. KBr is hygroscopic and any moisture will result in a broad O-H absorption band around 3400 cm⁻¹, potentially obscuring sample signals.[2][9]

-

Grinding: In an agate mortar, grind approximately 1-2 mg of the sample with 100-200 mg of dry KBr. The goal is a homogenous, fine powder to minimize light scattering.[10]

-

Pellet Formation: Transfer the powder to a pellet-forming die. Apply 8-10 tons of pressure for several minutes under vacuum using a hydraulic press to form a transparent or translucent pellet.[8][11]

-

Background Collection: Place a pellet made of pure KBr in the spectrometer and run a background scan.

-

Sample Analysis: Replace the background pellet with the sample pellet and acquire the IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition, and the fragmentation pattern offers clues to the molecule's structure.

Predicted Mass Spectrum (Electron Ionization - EI)

In an EI-MS experiment, the presence of two bromine atoms will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[12]

| m/z (Predicted) | Ion | Description |

| 329.8, 331.8, 333.8 | [C₁₀H₄Br₂O₃]⁺˙ | Molecular Ion (M⁺˙) . The three peaks will appear in an approximate 1:2:1 intensity ratio, characteristic of a dibrominated compound. |

| 301.8, 303.8, 305.8 | [M - CO]⁺˙ | Loss of a carbonyl group (28 Da). |

| 250.9, 252.9 | [M - Br]⁺ | Loss of a bromine radical. |

| 222.9, 224.9 | [M - Br - CO]⁺ | Subsequent loss of a carbonyl group. |

| 183, 185 | [C₇H₄BrO]⁺ | Formation of the bromobenzoyl cation, a common fragment in chromone derivatives.[13] |

| 155, 157 | [C₆H₄Br]⁺ | Loss of CO from the bromobenzoyl cation. |

Proposed Fragmentation Pathway

Caption: Proposed EI-MS fragmentation pathway for this compound.

Experimental Protocol for Mass Spectrometry Data Acquisition (ESI-MS)

While EI-MS is excellent for fragmentation analysis, Electrospray Ionization (ESI) is a softer technique commonly coupled with liquid chromatography (LC) for accurate mass determination.

-

Sample Preparation: Prepare a dilute solution of the compound (~1-10 µg/mL) in a suitable solvent system, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.

-

Infusion: The sample can be directly infused into the ESI source via a syringe pump for initial analysis.

-

Ion Source Optimization: Optimize key ESI parameters such as capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature to achieve a stable and robust signal for the protonated molecule [M+H]⁺.[14][15][16]

-

Data Acquisition: Acquire the full scan mass spectrum. For high-resolution instruments (e.g., TOF, Orbitrap), this will provide a highly accurate mass measurement of the molecular ion, allowing for confirmation of the elemental formula.

-

Tandem MS (MS/MS): To induce fragmentation, select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to obtain a product ion spectrum, which can be used for structural confirmation.[17]

Conclusion

The structural elucidation of this compound relies on a synergistic application of NMR, IR, and MS techniques. This guide provides a robust, theoretically-grounded framework of the expected spectroscopic data for this important synthetic intermediate. The detailed experimental protocols offer a standardized approach for researchers to acquire high-quality, reproducible data for this compound and its derivatives, facilitating confident characterization and accelerating research and development efforts.

References

-

AZoM. (2022, May 10). How is Potassium Bromide Used in Infrared Spectroscopy?Link

-

Guidechem. This compound 76743-82-3 wiki. Link

-

Bruker. NMR Sample Preparation. Link

-

Sigma-Aldrich. This compound 99%. Link

-

Santa Cruz Biotechnology. This compound. Link

-

SpectraBase. 3-Formylchromone, 3-(thiosemicarbazone) - Optional[13C NMR] - Chemical Shifts. Link

-

ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Link

-

AntsLAB. (2019, May 15). KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press. Link

-

Perović, D., et al. (1997). Synthesis, Reaction and Theoretical Study of 3-Formylchromones. ResearchGate. Link

-

Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. Link

-

Shimadzu. KBr Pellet Method. FTIR TALK LETTER vol.14. Link

-

Dent, G. Preparation of Samples for IR Spectroscopy as KBr Disks. The Infrared and Raman Discussion Group (IRDG). Link

-

De Pra, M., et al. (2019, October 1). Design of Experiment Strategy for an Electrospray Ionization Optimization in Supercritical Fluid Chromatography–Mass Spectrometry Coupling. LCGC International. Link

-

Wang, G., et al. (2014, April 2). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. PubMed. Link

-

SpectraBase. 3-Formylchromone - Optional[13C NMR] - Chemical Shifts. Link

-

Kruve, A., et al. (2008). Electrospray Ionization Efficiency Scale of Organic Compounds. Analytical Chemistry. Link

-

van der Hooft, J. J. J., et al. (2018). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. PMC - NIH. Link

-

NP-MRD. 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0314312). Link

-

BenchChem. Application Note: 1H and 13C NMR Analysis of 3-Methylchromone. Link

-

Olędzka, I., et al. (2016, March 1). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Spectroscopy Online. Link

-

Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PubMed Central. Link

-

ResearchGate. Chromone studies. Part 12. Fragmentation patterns in the electron-impact mass spectra of 2-(N,N-dialkylamino)-4H-1-benzopyran-4-ones and. Link

-

DEA. Fragmentation of chromon derivatives using mass spectrometry technique. Link

-

BenchChem. Mass Spectrometry Fragmentation Analysis: 4'-Bromo-2,2-dimethylbutyrophenone vs. Related Aromatic Ketones. Link

-

Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Link

-

Sigma-Aldrich. 6-Bromo-3-formylchromone 99%. Link

-

Save My Exams. Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Link

-

The Organic Chemistry Tutor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. YouTube. Link

-

Loudon, G. M. 13.10 INTERPRETATION OF IR SPECTRA. Link

-

NC State University Libraries. 12.7 Interpreting Infrared Spectra – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Link

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. Why Kbr Is Used In Ftir Sample Preparation? Achieve Clear, Accurate Ir Spectra With Proper Pellet Technique - Kintek Solution [kindle-tech.com]

- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 4. researchgate.net [researchgate.net]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. sites.bu.edu [sites.bu.edu]

- 7. benchchem.com [benchchem.com]

- 8. azom.com [azom.com]

- 9. shimadzu.com [shimadzu.com]

- 10. Preparation of Samples for IR Spectroscopy as KBr Disks | The Infrared and Raman Discussion Group [irdg.org]

- 11. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]

- 12. savemyexams.com [savemyexams.com]

- 13. benchchem.com [benchchem.com]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. spectroscopyonline.com [spectroscopyonline.com]

- 17. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis and Characterization of 6,8-Dibromo-3-formylchromone

Abstract

This technical guide provides an in-depth, experience-driven walkthrough for the synthesis and comprehensive characterization of 6,8-Dibromo-3-formylchromone, a key heterocyclic intermediate. The chromone scaffold is a privileged structure in medicinal chemistry, and its 3-formyl derivatives are versatile precursors for a diverse range of pharmacologically active compounds.[1][2] This document details a robust and high-yield synthesis via the Vilsmeier-Haack reaction, a cornerstone method for this class of compounds.[3][4] We offer a causality-driven explanation for each experimental step, moving beyond a simple recitation of protocol. Furthermore, a rigorous characterization framework is presented, employing Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to establish the molecule's identity, structure, and purity with self-validating logic. All quantitative data is summarized for clarity, and key workflows are visualized to enhance understanding. This guide is intended to empower researchers in synthetic and medicinal chemistry to confidently prepare and validate this compound for downstream applications in drug discovery and materials science.

Introduction: The Strategic Importance of the Chromone Scaffold

The chromone (4H-1-benzopyran-4-one) ring system is the core structural feature of numerous natural products, particularly flavonoids, and serves as a foundational scaffold in modern drug discovery.[5][6] Molecules incorporating the chromone nucleus exhibit a vast spectrum of biological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial properties.[6][7][8] The inherent versatility of the chromone system allows for structural modifications that can fine-tune its interaction with various biological targets.[2]

Among the myriad of chromone derivatives, 3-formylchromones stand out as exceptionally valuable synthetic intermediates.[2][4] The aldehyde group at the C-3 position is a reactive handle that facilitates a wide array of chemical transformations, enabling the construction of more complex, fused heterocyclic systems.[3][9] The Vilsmeier-Haack reaction is a highly efficient and widely adopted one-pot method for the synthesis of 3-formylchromones directly from substituted 2-hydroxyacetophenones.[3][10]

This guide focuses specifically on This compound (CAS No: 42059-76-7).[11][12] The introduction of two bromine atoms onto the benzene ring significantly alters the electronic properties of the molecule and provides additional vectors for synthetic elaboration, such as cross-coupling reactions. This compound has been identified as a precursor for molecules with potential urease inhibitory activity and tumor cell-specific cytotoxicity.[13] The objective of this document is to provide a definitive, field-proven protocol for its synthesis and a multi-faceted analytical strategy for its unambiguous characterization.

Synthesis via Vilsmeier-Haack Reaction

Principle and Rationale

The synthesis of this compound is most effectively achieved through the Vilsmeier-Haack reaction. This reaction accomplishes the formylation and cyclization of a 2-hydroxyacetophenone precursor in a single, efficient step.[3]

The Causality Behind the Method:

-

Formation of the Vilsmeier Reagent: The reaction is initiated by the interaction of a substituted amide, typically N,N-dimethylformamide (DMF), with an acid halide like phosphorus oxychloride (POCl₃). This in-situ reaction generates a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent .[14][15] This reagent is the active formylating agent.

-

Electrophilic Attack and Cyclization: The electron-rich aromatic ring of the starting material, 3,5-dibromo-2-hydroxyacetophenone, attacks the Vilsmeier reagent. The genius of this reaction lies in its dual function: it formylates the molecule and the reaction conditions promote an intramolecular cyclization with the phenolic hydroxyl group, followed by dehydration, to form the stable chromone ring system.[3] This one-pot cyclization is significantly more efficient than multi-step classical condensation methods.[1]

Reaction Scheme

The overall transformation is depicted below:

Starting Material: 3,5-Dibromo-2-hydroxyacetophenone Reagents: Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF) Product: this compound

Caption: High-level workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials and Reagents:

-

3,5-Dibromo-2-hydroxyacetophenone

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃), freshly distilled

-

Ice bath

-

Crushed ice and water

-

Ethanol (for crystallization)

-

Standard laboratory glassware, including a three-neck round-bottom flask, dropping funnel, and magnetic stirrer.

Procedure:

-

Vilsmeier Reagent Preparation (Self-Validating Check: Exothermic Reaction): In a three-neck flask equipped with a magnetic stirrer and a dropping funnel, place anhydrous DMF (6.0 mL). Cool the flask in an ice bath to 0-5 °C. Add POCl₃ (2.0 mL) dropwise via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C. The formation of a thick, often pinkish or yellowish solid complex indicates the successful generation of the Vilsmeier reagent.[10] Stir the mixture at this temperature for an additional 30 minutes.

-

Substrate Addition: To the pre-formed Vilsmeier reagent, add 3,5-dibromo-2-hydroxyacetophenone (0.01 mol) portion-wise over 10 minutes. Control the addition to maintain a manageable reaction viscosity and temperature.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight, or until TLC analysis indicates the complete consumption of the starting material. The thick paste will gradually become a mobile slurry.

-

Work-up and Isolation (Self-Validating Check: Precipitation): Carefully and slowly pour the reaction mixture into a beaker containing 200 g of crushed ice with vigorous stirring. This step hydrolyzes the reaction intermediates and quenches the excess reagents. A solid precipitate of the crude product should form.

-

Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral. Recrystallize the crude solid from ethanol to yield pure this compound as a solid.[10]

Comprehensive Characterization

Unambiguous characterization is critical to validate the successful synthesis of the target compound. A combination of spectroscopic and physical methods provides a self-validating system where each piece of data corroborates the others.

Physicochemical and Spectroscopic Data

The identity and purity of the synthesized this compound are confirmed by the following data, which should be consistent with literature values.

| Property | Observed Value / Expected Data | Source |

| Molecular Formula | C₁₀H₄Br₂O₃ | [11][16] |

| Molecular Weight | 331.94 g/mol | [11][16] |

| Appearance | Solid | [11] |

| Melting Point | 174-176 °C | [11] |

| IR (KBr, cm⁻¹) | ~1690 (C=O, aldehyde), ~1650 (C=O, γ-pyrone), C-Br stretches | [4] |

| ¹H NMR (CDCl₃, δ ppm) | ~10.3 (s, 1H, -CHO), ~8.5 (s, 1H, H-2), ~8.2 (d, 1H, Ar-H), ~7.9 (d, 1H, Ar-H) | Inferred |

| Mass Spec (EI-MS) | m/z 330/332/334 (M⁺, characteristic 1:2:1 isotopic pattern for Br₂) | Inferred |

Rationale of Analytical Techniques

Caption: Inter-validation map for the characterization of the target molecule.

-

Infrared (IR) Spectroscopy: This technique is a rapid and reliable first check for the presence of key functional groups. The strong carbonyl (C=O) absorption bands for the γ-pyrone (~1650 cm⁻¹) and the aldehyde (~1690 cm⁻¹) are definitive markers.[4] The presence of these two distinct peaks confirms that both the chromone ring and the formyl group are intact.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides a precise map of the proton environment. The downfield singlet for the aldehyde proton (around 10 ppm) is unmistakable. The singlet for the H-2 proton on the pyrone ring is also characteristic. The aromatic protons will appear as doublets, confirming the disubstitution pattern on the benzene ring.

-

Mass Spectrometry (MS): This technique provides the most direct evidence of the molecular weight. For this compound, the molecular ion peak will appear as a distinctive cluster (M⁺, M⁺+2, M⁺+4) in an approximate 1:2:1 intensity ratio, which is the classic isotopic signature for a molecule containing two bromine atoms. This is a crucial self-validating piece of data.

-

Melting Point (MP): A sharp melting point within the narrow range of 174-176 °C is a strong indicator of high sample purity.[11]

Applications and Future Perspectives

This compound is not an end-product but a high-value starting material. Its utility lies in its potential to be elaborated into a diverse library of novel compounds.

-

Scaffold for Drug Discovery: The aldehyde functionality can be readily converted into imines, hydrazones, chalcones, and other derivatives, which can then be screened for biological activity.[17][18] The bromo-substituents can be used as handles for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) to introduce further molecular complexity.

-

Precursor to Fused Heterocycles: The molecule can undergo condensation reactions with various bifunctional nucleophiles to construct fused heterocyclic systems, which are often associated with potent pharmacological effects.[3]

-

Fluorescent Probes: The chromone core possesses intrinsic photochemical properties, and its derivatives can be developed as fluorescent probes for biological imaging or sensing applications.[1]

Conclusion

This guide has detailed a reliable and efficient synthetic route for this compound using the Vilsmeier-Haack reaction. The rationale behind the choice of methodology and the step-by-step protocol are provided to ensure reproducibility. Furthermore, a comprehensive characterization strategy employing a suite of analytical techniques has been outlined. The data from these techniques form a self-validating system, confirming the structure and purity of the final product with a high degree of confidence. The strategic importance of this compound as a versatile intermediate for drug discovery and materials science underscores the value of a robust and well-documented synthetic and analytical protocol.

References

-

ResearchGate. (n.d.). Synthesis of chromone derivatives. The reaction was carried out with... Retrieved January 3, 2026, from [Link]

-

Singhal, M. (n.d.). Pharmacological Importance and Synthesis of Chromone and its Derivatives : A Short Review. IJRAR.org. Retrieved January 3, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Chromones and Flavones. Retrieved January 3, 2026, from [Link]

-

Ewies, F. E. (n.d.). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. IJRPC. Retrieved January 3, 2026, from [Link]

-

Asian Publication Corporation. (n.d.). Synthetic Routes and Biological Activities of Chromone Scaffolds. Retrieved January 3, 2026, from [Link]

-

Wiley Online Library. (n.d.). Kinetics and mechanism of Vilsmeier-Haack synthesis of 3-formyl chromones derived from o-hydroxy aryl alkyl ketones: A structure reactivity study. Retrieved January 3, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of substituted 3-formyl chromones. Retrieved January 3, 2026, from [Link]

-

Sciforum. (1997). Synthesis, Reaction and Theoretical Study of 3-Formylchromones. Retrieved January 3, 2026, from [Link]

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 3, 2026, from [Link]

-

Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved January 3, 2026, from [Link]

-

PubMed. (2010). 3-Formylchromones: potential antiinflammatory agents. Retrieved January 3, 2026, from [Link]

-

PubMed Central (PMC). (n.d.). Investigating the potential of 6-substituted 3-formyl chromone derivatives as anti-diabetic agents using in silico methods. Retrieved January 3, 2026, from [Link]

-

MDPI. (n.d.). Synthesis, Crystal Structure, Hirshfeld Surface Analysis and Docking Studies of a Novel Flavone–Chalcone Hybrid Compound Demonstrating Anticancer Effects by Generating ROS through Glutathione Depletion. Retrieved January 3, 2026, from [Link]

-

Asian Journal of Chemistry. (2005). Synthesis of Substituted 3-Formyl Chromones. Retrieved January 3, 2026, from [Link]

-

ResearchGate. (n.d.). Scheme 1 Synthesis of various 3-formylchromone derivatives. Retrieved January 3, 2026, from [Link]

-

PubMed Central (PMC) - NIH. (n.d.). 3-Formylchromones IV. The Rearrangement of 3-Formylchromone Enamines as a Simple, Facile Route to Novel Pyrazolo[3,4-b]pyridines and the Synthetic Utility of the Latter. Retrieved January 3, 2026, from [Link]

-

Royal Society of Chemistry. (2019). Solvent-dependent regio- and stereo-selective reactions of 3-formylchromones with 2-aminobenzothiazoles and transacetalization efficiency of the product 3-((benzo[d]thiazol-2-ylimino)butyl). Retrieved January 3, 2026, from [Link]

Sources

- 1. ijrpc.com [ijrpc.com]

- 2. Investigating the potential of 6-substituted 3-formyl chromone derivatives as anti-diabetic agents using in silico methods - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. sciforum.net [sciforum.net]

- 5. researchgate.net [researchgate.net]

- 6. asianpubs.org [asianpubs.org]

- 7. ijrar.org [ijrar.org]

- 8. 3-Formylchromones: potential antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 3-Formylchromones IV. The Rearrangement of 3-Formylchromone Enamines as a Simple, Facile Route to Novel Pyrazolo[3,4-b]pyridines and the Synthetic Utility of the Latter - PMC [pmc.ncbi.nlm.nih.gov]

- 10. asianpubs.org [asianpubs.org]

- 11. 6,8-二溴-3-甲酰色酮 99% | Sigma-Aldrich [sigmaaldrich.com]

- 12. scbt.com [scbt.com]

- 13. 6-Bromo-3-formylchromone 99 52817-12-6 [sigmaaldrich.com]

- 14. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 15. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 16. Page loading... [wap.guidechem.com]

- 17. Synthesis, Crystal Structure, Hirshfeld Surface Analysis and Docking Studies of a Novel Flavone–Chalcone Hybrid Compound Demonstrating Anticancer Effects by Generating ROS through Glutathione Depletion [mdpi.com]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to 6,8-Dibromo-3-formylchromone

For Researchers, Scientists, and Drug Development Professionals

Foreword

Chromones, a class of oxygen-containing heterocyclic compounds, have long captured the attention of the scientific community due to their diverse and significant biological activities.[1][2] Within this broad family, 3-formylchromones stand out as particularly versatile scaffolds.[3][4][5] The presence of a reactive aldehyde group at the 3-position provides a gateway for a multitude of chemical transformations, making them invaluable building blocks in the synthesis of more complex molecules with potential therapeutic applications.[3] This guide focuses on a specific, halogenated derivative: 6,8-Dibromo-3-formylchromone. The introduction of bromine atoms at the 6 and 8 positions of the chromone ring significantly influences its electronic properties and, consequently, its chemical reactivity and biological profile. This document aims to provide a comprehensive technical overview of this compound, from its fundamental chemical identity to its synthesis and potential applications, tailored for professionals in the fields of chemical research and drug development.

Part 1: Compound Identification and Properties

Nomenclature and Chemical Identity

The unambiguous identification of a chemical entity is paramount for scientific discourse and reproducibility. The compound at the center of this guide is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines.

-

IUPAC Name: 6,8-dibromo-4-oxochromene-3-carbaldehyde[3]

-

Common Name: this compound

-

Synonym: 6,8-Dibromo-4-oxo-4H-1-benzopyran-3-carboxaldehyde[6][7]

These names all refer to the same chemical structure, and while "this compound" is widely used in commercial and research contexts, the IUPAC name provides the most precise structural description.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is essential for its handling, formulation, and application in experimental settings. The key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₄Br₂O₃ | [6][7][8] |

| Molecular Weight | 331.94 g/mol | [6][7] |

| CAS Number | 42059-76-7 | [6][7] |

| Appearance | Solid | [6] |

| Melting Point | 174-176 °C | [6][9] |

| SMILES String | [H]C(=O)C1=COc2c(Br)cc(Br)cc2C1=O | [6] |

| InChI Key | XTEURQCXJDIUCR-UHFFFAOYSA-N | [6] |

Part 2: Synthesis and Mechanistic Insights

The synthesis of 3-formylchromones, including the dibrominated analog, is most commonly achieved through the Vilsmeier-Haack reaction.[3][10] This powerful formylation method offers a reliable and generally high-yielding route to these valuable intermediates.[10]

The Vilsmeier-Haack Reaction: A Step-by-Step Protocol

The Vilsmeier-Haack reaction involves the formylation of an electron-rich aromatic ring using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃).[11]

Workflow for the Synthesis of this compound:

Sources

- 1. researchgate.net [researchgate.net]

- 2. 3-Formylchromones: potential antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | 42059-76-7 | Benchchem [benchchem.com]

- 4. Investigating the potential of 6-substituted 3-formyl chromone derivatives as anti-diabetic agents using in silico methods - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-Formylchromone 97 17422-74-1 [sigmaaldrich.com]

- 6. This compound 99 42059-76-7 [sigmaaldrich.com]

- 7. scbt.com [scbt.com]

- 8. Page loading... [guidechem.com]

- 9. This compound, 99% , 0.97 , 42059-76-7 - CookeChem [cookechem.com]

- 10. sciforum.net [sciforum.net]

- 11. asianpubs.org [asianpubs.org]

Solubility of 6,8-Dibromo-3-formylchromone in different solvents

An In-Depth Technical Guide to the Solubility Profile of 6,8-Dibromo-3-formylchromone

Introduction

This compound is a halogenated derivative of the benzopyrone family, a class of compounds known for a wide spectrum of pharmacological activities.[1] The presence of a highly reactive formyl group at the C-3 position makes it a versatile building block in the synthesis of more complex heterocyclic systems and potential drug candidates.[2][3] For researchers in synthetic chemistry and professionals in drug development, a thorough understanding of a compound's solubility is a foundational requirement. Solubility dictates the choice of solvents for chemical reactions, purification methods like crystallization, and the formulation of compounds for biological screening.[4] Poor solubility can be a significant impediment to the advancement of a promising compound through the development pipeline.

This guide provides a comprehensive technical overview of the solubility of this compound. It moves beyond a simple listing of data to provide a framework for understanding the physicochemical principles that govern its solubility, detailed protocols for its experimental determination, and insights into interpreting the results for practical applications.

Physicochemical Properties and Structural Analysis

The solubility behavior of a molecule is intrinsically linked to its structure. This compound is a rigid, polycyclic molecule with distinct functional groups that influence its interaction with various solvents.

Key Structural Features:

-

Chromone Core: A fused benzene and γ-pyrone ring system, which is largely aromatic and non-polar.

-

Bromo Substituents: Two bromine atoms at positions 6 and 8 are electron-withdrawing and increase the molecule's molecular weight and surface area, which can decrease solubility.[5]

-

Formyl Group: The aldehyde group (-CHO) at position 3 introduces polarity and a site for hydrogen bonding (as an acceptor), potentially enhancing solubility in polar solvents.

This combination of a large, non-polar core with a polar functional group suggests that the molecule will exhibit limited solubility in water but will be more soluble in organic solvents.[6][7] The principle of "like dissolves like" is the primary guide for predicting its behavior.[5][7][8]

| Property | Value | Source |

| Molecular Formula | C₁₀H₄Br₂O₃ | [9][10] |

| Molecular Weight | 331.94 g/mol | [9][10] |

| Melting Point | 174-176 °C | [10][11][12] |

| Appearance | Solid | [10] |

Published Solubility Data

Comprehensive quantitative solubility data for this compound is not extensively reported in the literature. However, supplier information provides a key starting point.

| Solvent | Solubility | Source |

| Chloroform | Soluble | [13] |

The lack of published data necessitates a robust experimental approach to fully characterize the compound's solubility profile across a range of solvents relevant to laboratory and industrial applications.

Theoretical Framework: Solute-Solvent Interactions

The dissolution of a solid in a liquid solvent requires the energy input to overcome the solute-solute forces within the crystal lattice and the solvent-solvent intermolecular forces. This energy is compensated by the formation of new, favorable solute-solvent interactions. The nature of these interactions depends on the polarity of both the solute and the solvent.

-

Non-Polar Solvents (e.g., Hexane): Dissolution is driven by weak van der Waals forces. The large non-polar surface area of the dibromochromone core is expected to interact favorably with these solvents.

-

Polar Aprotic Solvents (e.g., Acetone, Dichloromethane): These solvents possess dipole moments and can engage in dipole-dipole interactions with the polar carbonyl and formyl groups of the molecule.

-